2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 851879-22-6
VCID: VC5389527
InChI: InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3
SMILES: CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl
Molecular Formula: C10H10Cl2FNO
Molecular Weight: 250.09

2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide

CAS No.: 851879-22-6

Cat. No.: VC5389527

Molecular Formula: C10H10Cl2FNO

Molecular Weight: 250.09

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide - 851879-22-6

Specification

CAS No. 851879-22-6
Molecular Formula C10H10Cl2FNO
Molecular Weight 250.09
IUPAC Name 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide
Standard InChI InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3
Standard InChI Key DOEZIAVDDBCIOS-UHFFFAOYSA-N
SMILES CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide features a branched acetamide core substituted with a 2-chloro-6-fluorobenzyl group and a methyl moiety. The molecular formula is C₁₀H₁₀Cl₂FNO, with a molar mass of 262.10 g/mol. The SMILES notation (CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl) reveals the following structural attributes :

  • N-methylacetamide backbone: Central carbonyl group bonded to a methylamine group.

  • 2-Chloro-6-fluorobenzyl substituent: A benzene ring with chlorine at position 2, fluorine at position 6, and a methylene bridge linking it to the nitrogen.

  • Chloroacetamide side chain: A chlorine atom at the α-position relative to the carbonyl group.

The InChIKey (DOEZIAVDDBCIOS-UHFFFAOYSA-N) confirms stereochemical simplicity, as no chiral centers are present .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior (Table 1) :

Table 1: Predicted Collision Cross-Section (Ų) for Adducts

Adductm/zCCS (Ų)
[M+H]+250.01962146.9
[M+Na]+272.00156159.8
[M-H]-248.00506148.2

These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .

Synthesis and Derivatization Pathways

Core Synthesis Strategy

While direct synthetic protocols for this compound are undocumented, analogous N-methylacetamide derivatives are typically synthesized via:

  • Acylation of substituted benzylamines: Reacting 2-chloro-6-fluorobenzylamine with chloroacetyl chloride in the presence of a base like triethylamine .

  • N-methylation: Introducing the methyl group using methyl iodide or dimethyl sulfate under alkaline conditions .

A hypothetical pathway could involve:

  • Step 1: Chloroacetylation of 2-chloro-6-fluorobenzylamine to form N-(2-chloro-6-fluorobenzyl)chloroacetamide.

  • Step 2: Quaternization with methyl iodide to install the N-methyl group .

Physicochemical Properties

Polarity and Solubility

Though experimental logP data is unavailable, the compound’s structural similarity to 2-(2-chloro-6-fluorophenyl)-N-[(furan-2-yl)methyl]acetamide (logP = 3.13) suggests moderate hydrophobicity. Key determinants include:

  • Halogen atoms: Chlorine and fluorine increase lipophilicity via inductive effects.

  • Amide group: Enhances water solubility through hydrogen bonding capacity (calculated polar surface area: ~32 Ų) .

Thermal Stability

Analogous chloroacetamides exhibit melting points between 38–110°C and boiling points exceeding 250°C . Decomposition likely occurs via:

  • Cleavage of the C-Cl bond: At temperatures >300°C, releasing HCl gas.

  • Amide hydrolysis: Under acidic or basic conditions, yielding carboxylic acid and benzylamine derivatives .

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